molecular formula C11H12F3NSi B14113696 2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine

2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B14113696
M. Wt: 243.30 g/mol
InChI Key: RCHYSANZVOYTBE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine is a compound that features both trifluoromethyl and trimethylsilyl groups attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, while the trimethylsilyl group is often used as a protecting group in organic synthesis. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of automated systems for reagent addition and product isolation can also streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove the trifluoromethyl group or reduce other functional groups present on the molecule.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl or trimethylsilyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties, while the trimethylsilyl group can protect reactive sites during chemical reactions. The pathways involved often include nucleophilic attack on the pyridine ring or coordination with metal centers in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the trimethylsilyl-ethynyl group, making it less versatile in synthetic applications.

    6-((Trimethylsilyl)ethynyl)pyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.

Uniqueness

2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both trifluoromethyl and trimethylsilyl-ethynyl groups, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

trimethyl-[2-[6-(trifluoromethyl)pyridin-2-yl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NSi/c1-16(2,3)8-7-9-5-4-6-10(15-9)11(12,13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHYSANZVOYTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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